N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE
Description
The compound N-[(2,4-dimethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide features a benzamide core substituted with:
- A 3-(morpholin-4-yl)pyrazin-2-yloxy group at the para position of the benzamide, contributing to hydrogen bonding and solubility via the morpholine moiety.
While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural motifs align with benzamide derivatives reported in pharmaceutical research, particularly kinase inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-30-20-8-5-18(21(15-20)31-2)16-27-23(29)17-3-6-19(7-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQKZMZBLZMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,4-dimethoxybenzylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core. The morpholinyl-pyrazinyl moiety can be introduced through nucleophilic substitution reactions, often using pyrazine derivatives and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Differences and Implications
Solubility and Bioavailability: The morpholino group in the target compound likely improves aqueous solubility compared to analogs with lipophilic groups (e.g., trifluoromethyl in or chloro/nitro in ). The piperazinyl and pyrrolidinyl groups in introduce basic nitrogen atoms, enhancing solubility in acidic environments (e.g., gastric fluid).
Binding Affinity and Selectivity :
- The pyrazinyloxy moiety in the target compound may engage in π-π stacking or hydrogen bonding, similar to the pyridinyl group in .
- The trifluoromethyl group in increases electronegativity and binding to hydrophobic pockets, a feature absent in the target compound.
Piperazine-based compounds (e.g., ) show moderate toxicity profiles, suggesting the target compound’s morpholine group may offer a safer alternative .
Biological Activity
N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a complex structure that includes a dimethoxyphenyl group, a morpholine moiety, and a pyrazinyl unit. The presence of these functional groups suggests potential interactions with biological targets.
This compound has been shown to modulate various signaling pathways involved in cell proliferation and survival. Its mechanism may involve:
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases, which play crucial roles in cancer cell signaling pathways .
- Antimicrobial Activity : The pyrazine derivative structure is often associated with antimicrobial properties, potentially making this compound effective against certain bacterial strains .
Anticancer Activity
Research has indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated inhibition of cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Antimicrobial Efficacy
The compound's potential as an antimicrobial agent was highlighted in studies examining its activity against Mycobacterium tuberculosis. The derivatives showed promising results with low cytotoxicity towards human cells, indicating a favorable therapeutic index .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of benzamide derivatives revealed that certain compounds exhibited high potency against RET kinase activity, which is implicated in various cancers. Compound I-8 was noted for significantly inhibiting cell proliferation driven by both wildtype and mutated RET .
- Case Study on Antimicrobial Activity : In another investigation focusing on substituted benzamide derivatives, several compounds were synthesized and evaluated for their anti-tubercular activity. Notably, compounds were found to be non-toxic to human embryonic kidney cells while exhibiting significant inhibitory effects on Mycobacterium tuberculosis .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound I-8 | Structure | 1.35 - 2.18 | RET Kinase |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Structure | 3.73 - 4.00 | Mycobacterium tuberculosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
